(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Catalog No.
S542315
CAS No.
20736-08-7
M.F
C48H78O17
M. Wt
927.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy...

CAS Number

20736-08-7

Product Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-4,5-dihydroxy-2-((6aR,6bS,8R,12aS,14bS)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-2,3,4,4a,5,6,6a,6b,7,8,10,11,12,12a,14a,14b-hexadecahydro-1H,9H-12b,8a-(epoxymethano)picen-3-yl)-6-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol

Molecular Formula

C48H78O17

Molecular Weight

927.1 g/mol

InChI

InChI=1S/C48H78O17/c1-22-30(52)33(55)36(58)39(61-22)63-38-35(57)32(54)24(20-50)64-48(38,65-40-37(59)34(56)31(53)23(19-49)62-40)26-9-12-43(6)25(42(26,4)5)10-13-44(7)27(43)11-14-47-28-17-41(2,3)15-16-46(28,21-60-47)29(51)18-45(44,47)8/h11,14,22-40,49-59H,9-10,12-13,15-21H2,1-8H3/t22-,23+,24+,25?,26?,27?,28-,29+,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,43-,44+,45-,46?,47?,48+/m0/s1

InChI Key

IUZOALRTJNKYRZ-ANYCVEQWSA-N

SMILES

C[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]2(O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)C4CC[C@@]5(C)C(CC[C@]6(C)C5C=CC78[C@@]6(C)C[C@@H](O)C9(CO8)[C@@H]7CC(C)(C)CC9)C4(C)C)O1

Solubility

Soluble in DMSO

Synonyms

Saikosaponin C;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2(C3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC67[C@]5(C[C@H](C8([C@@H]6CC(CC8)(C)C)CO7)O)C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is 926.5239 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique polycyclic structure. Its intricate stereochemistry includes several chiral centers that contribute to its potential biological activity and reactivity.

Involving this compound may include:

  • Hydroxylation Reactions: The presence of multiple hydroxyl groups allows for further hydroxylation reactions under specific conditions.
  • Glycosylation Reactions: The oxane structure can participate in glycosylation reactions with other sugars or alcohols.
  • Redox Reactions: The compound may undergo oxidation or reduction due to the presence of hydroxyl groups which can act as reducing agents.

These reactions are typically mediated by enzymes in biological systems and can alter the compound's biological activity significantly.

The biological activity of this compound is linked to its structural features:

  • Antioxidant Activity: Compounds with multiple hydroxyl groups often exhibit strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
  • Cytotoxicity: Studies suggest that similar compounds can affect cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Antimicrobial Properties: The structural complexity may allow interactions with microbial membranes or enzymes .

The synthesis of this compound can involve several advanced organic chemistry techniques:

  • Multi-step Synthesis: This includes the construction of the polycyclic framework followed by functionalization to introduce hydroxyl groups.
  • Asymmetric Synthesis: Given the presence of chiral centers, asymmetric synthesis techniques such as chiral catalysts or reagents may be employed to ensure the correct stereochemistry.
  • Total Synthesis Approaches: Total synthesis strategies may be used to assemble the entire molecular structure from simpler precursors.

This compound could have various applications in fields such as:

  • Pharmaceuticals: Potential use in developing drugs targeting oxidative stress-related diseases.
  • Nutraceuticals: As a dietary supplement for its antioxidant properties.
  • Cosmetics: Utilization in formulations aimed at skin protection and anti-aging due to its radical scavenging ability.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Molecular Docking Studies: These can predict how well the compound binds to various biological targets such as enzymes or receptors.
  • In Vitro Assays: Testing the compound against different cell lines can provide insight into its cytotoxicity and mechanism of action .
  • Structure-Activity Relationship (SAR) Analysis: This involves correlating chemical structure changes with biological activity to optimize efficacy .

Similar Compounds

When comparing this compound to similar structures in terms of functionality and biological activity:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxylsAntioxidant and anti-inflammatory
KaempferolSimilar flavonoid structureAntioxidant and anticancer
CurcuminPolyphenolic structureAnti-inflammatory and antioxidant

This compound stands out due to its unique polycyclic framework combined with multiple stereogenic centers and hydroxyl functionalities that may enhance its biological interactions compared to simpler flavonoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

926.5239

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Chen YC, Wang HM, Niu QX, Ye DY, Liang GW. Binding between Saikosaponin C and Human Serum Albumin by Fluorescence Spectroscopy and Molecular Docking. Molecules. 2016 Jan 28;21(2):153. doi: 10.3390/molecules21020153. PubMed PMID: 26828474.
2: Hu SC, Lee IT, Yen MH, Lin CC, Lee CW, Yen FL. Anti-melanoma activity of Bupleurum chinense, Bupleurum kaoi and nanoparticle formulation of their major bioactive compound saikosaponin-d. J Ethnopharmacol. 2016 Feb 17;179:432-42. doi: 10.1016/j.jep.2015.12.058. Epub 2015 Dec 31. PubMed PMID: 26748071.
3: Lee TH, Park S, You MH, Lim JH, Min SH, Kim BM. A potential therapeutic effect of saikosaponin C as a novel dual-target anti-Alzheimer agent. J Neurochem. 2016 Mar;136(6):1232-1245. doi: 10.1111/jnc.13515. Epub 2016 Jan 21. PubMed PMID: 26710244.
4: Zhang Y, Liu F, Zhang X, Xu T, Quan W, Wang H, Shi J, Dai Z, Wu B, Wu Q. Recognition and identification of active components from Radix Bupleuri using human neuroblastoma SH-SY5Y cells. Biomed Chromatogr. 2016 Mar;30(3):440-6. doi: 10.1002/bmc.3567. Epub 2015 Aug 27. PubMed PMID: 26194341.
5: Lee TH, Chang J, Kim BM. Saikosaponin C inhibits lipopolysaccharide-induced apoptosis by suppressing caspase-3 activation and subsequent degradation of focal adhesion kinase in human umbilical vein endothelial cells. Biochem Biophys Res Commun. 2014 Mar 14;445(3):615-21. doi: 10.1016/j.bbrc.2014.02.046. Epub 2014 Feb 22. PubMed PMID: 24565837.
6: Yu KU, Jang IS, Kang KH, Sung CK, Kim DH. Metabolism of saikosaponin c and naringin by human intestinal bacteria. Arch Pharm Res. 1997 Oct;20(5):420-4. doi: 10.1007/BF02973933. PubMed PMID: 18982483.
7: Shyu KG, Tsai SC, Wang BW, Liu YC, Lee CC. Saikosaponin C induces endothelial cells growth, migration and capillary tube formation. Life Sci. 2004 Dec 31;76(7):813-26. PubMed PMID: 15581913.

Explore Compound Types